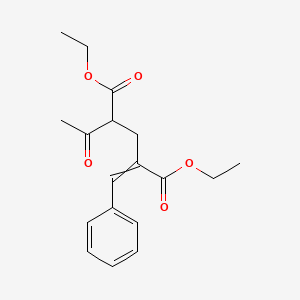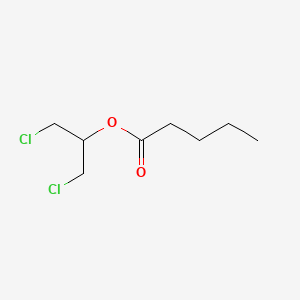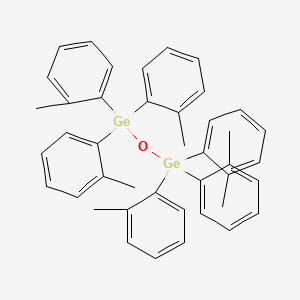
Hexakis(2-methylphenyl)digermoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(2-methylphenyl)digermoxane is a chemical compound characterized by the presence of germanium and oxygen atoms bonded to six 2-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(2-methylphenyl)digermoxane typically involves the reaction of germanium tetrachloride with 2-methylphenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Hexakis(2-methylphenyl)digermoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germanium hydrides.
Substitution: Various substituted organogermanium compounds.
Applications De Recherche Scientifique
Hexakis(2-methylphenyl)digermoxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism by which Hexakis(2-methylphenyl)digermoxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Hexakis(2-methylphenyl)disiloxane: Similar structure but with silicon instead of germanium.
Hexakis(2-methylphenyl)stannoxane: Contains tin instead of germanium.
Hexakis(2-methylphenyl)cyclotriphosphazene: Contains phosphorus and nitrogen atoms in a cyclic structure.
Uniqueness: Hexakis(2-methylphenyl)digermoxane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and phosphorus analogs. These properties include higher thermal stability and unique electronic characteristics, making it valuable in specific applications such as semiconductor technology.
Propriétés
Numéro CAS |
88225-90-5 |
|---|---|
Formule moléculaire |
C42H42Ge2O |
Poids moléculaire |
708.0 g/mol |
Nom IUPAC |
tris(2-methylphenyl)-tris(2-methylphenyl)germyloxygermane |
InChI |
InChI=1S/C42H42Ge2O/c1-31-19-7-13-25-37(31)43(38-26-14-8-20-32(38)2,39-27-15-9-21-33(39)3)45-44(40-28-16-10-22-34(40)4,41-29-17-11-23-35(41)5)42-30-18-12-24-36(42)6/h7-30H,1-6H3 |
Clé InChI |
RJUPHYDXRCJAKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Ge](C2=CC=CC=C2C)(C3=CC=CC=C3C)O[Ge](C4=CC=CC=C4C)(C5=CC=CC=C5C)C6=CC=CC=C6C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



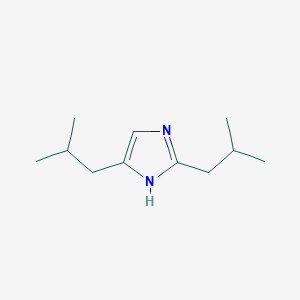
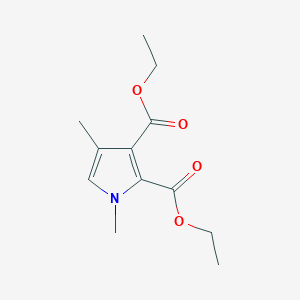
![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)

![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)
